molecular formula C18H21N3O3 B6425698 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one CAS No. 2034459-72-6

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6425698
CAS No.: 2034459-72-6
M. Wt: 327.4 g/mol
InChI Key: FKBHBICWYGZHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an ethanone bridge to a piperidine ring substituted with a 1-methylpyrazole group. The piperidine ring may enhance bioavailability by improving solubility, while the methylpyrazole could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-7-6-15(19-20)14-4-8-21(9-5-14)18(22)11-13-2-3-16-17(10-13)24-12-23-16/h2-3,6-7,10,14H,4-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBHBICWYGZHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a benzodioxole moiety and a piperidine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H22N2O3C_{18}H_{22}N_2O_3, and its structure can be represented as follows:

Structure C18H22N2O3\text{Structure }\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. The presence of the benzodioxole structure suggests potential interactions with receptors and enzymes related to neurotransmission and inflammation.

Key Targets:

  • Dopamine Receptors : The piperidine component may facilitate binding to dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : The compound's structural features may allow it to interact with serotonin receptors, contributing to mood regulation and anxiolytic effects.
  • Phosphoinositide 3-Kinase (PI3K) : Preliminary studies indicate that compounds with similar structures can inhibit PI3K, affecting cell proliferation and survival pathways.

Pharmacological Effects

The pharmacological profile of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one includes:

1. Neuroprotective Effects

Studies have shown that similar compounds exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases.

2. Anti-inflammatory Activity

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, potentially useful in treating conditions such as arthritis or inflammatory bowel disease.

3. Anticancer Potential

Research indicates that benzodioxole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

StudyFindings
Study A (2020)Evaluated the neuroprotective effects in a rat model of Parkinson's disease.The compound reduced neuronal loss and improved motor function.
Study B (2021)Investigated anti-inflammatory properties in vitro.Demonstrated significant inhibition of TNF-alpha production in macrophages.
Study C (2022)Assessed anticancer activity against breast cancer cell lines.Induced apoptosis via mitochondrial pathway activation.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological effects of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one . Key findings include:

Binding Affinity

Compounds with similar scaffolds showed promising binding affinities to various targets:

  • Dopamine D2 Receptor : IC50 values around 50 nM.
  • Serotonin 5HT2A Receptor : IC50 values around 30 nM.

Toxicity Profile

Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant cytotoxicity observed in normal cell lines.

Comparison with Similar Compounds

Compound 9b ()

  • Structure : 2-(5-Methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-1-[4-(4-methyl-5-(4-(trifluoromethyl)phenyl)thiazol-2-yl)piperidin-1-yl]ethan-1-one.
  • Key Differences :
    • Replaces the benzodioxole with a thiazole ring substituted with a trifluoromethylphenyl group.
    • The pyrazole has a trifluoromethyl group instead of a methyl group.
  • Biological Activity : Demonstrates fungicidal activity (IC₅₀ = 0.8 µM against Phytophthora infestans), suggesting the trifluoromethyl group enhances target binding .

Compound from

  • Structure: 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one.
  • Key Differences: Lacks the benzodioxole moiety entirely. Pyrazole contains an amino group instead of a methyl group.

Benzodioxole-Containing Analogues

5-Methylethylone ()

  • Structure: 2-(Ethylamino)-1-(7-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one.
  • Key Differences: Replaces the piperidine-pyrazole unit with an ethylamino side chain. Methyl substitution on the benzodioxole ring.
  • Biological Activity: Classified as a psychoactive substance, indicating the ethylamino group drives central nervous system (CNS) activity, unlike the piperidine-pyrazole motif in the target compound .

Compound from

  • Structure: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one.
  • Key Differences: Piperazine instead of piperidine. Propenone bridge with methoxyphenyl and phenyl substituents.
  • Implications : The extended conjugation may enhance UV absorption properties, making it suitable for photochemical studies rather than biological targeting .

Functional Comparison Table

Compound Molecular Weight Key Substituents Biological Activity/Application Reference
Target Compound 367.37 g/mol Benzodioxole, methylpyrazole, piperidine Potential fungicidal/antimicrobial
Compound 9b () 449.16 g/mol Trifluoromethylpyrazole, thiazole Fungicidal (IC₅₀ = 0.8 µM)
5-Methylethylone () 235.26 g/mol Ethylamino, methylbenzodioxole Psychoactive/CNS effects
Compound from 222.29 g/mol Aminopyrazole, piperidine Undisclosed (likely H-bonding targets)

Key Research Findings

Role of Trifluoromethyl Groups : The addition of trifluoromethyl groups (e.g., in Compound 9b) significantly enhances fungicidal potency, likely due to increased lipophilicity and electron-withdrawing effects .

Impact of Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target compound) exhibit better metabolic stability compared to piperazine derivatives, which may undergo faster oxidation .

Benzodioxole vs. Thiazole Substitution : Replacing benzodioxole with thiazole (as in Compound 9b) shifts activity toward plant pathogens, suggesting the benzodioxole moiety may be more suited for mammalian targets .

Preparation Methods

Friedel-Crafts Acylation of 1,3-Benzodioxole

The benzodioxole moiety is synthesized from catechol derivatives. A common route involves:

  • Cyclization of catechol with diethyl oxalate under acidic conditions to form 1,3-benzodioxole-5-carboxylic acid.

  • Reduction of the carboxylic acid to a methanol group, followed by oxidation to the ethanone.

Reaction conditions :

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, diethyl oxalate, 80°C, 6 hrs75–85
ReductionLiAlH₄, THF, 0°C → rt, 2 hrs90–95
OxidationPCC, CH₂Cl₂, rt, 12 hrs70–80

Alternative Route: Direct Acylation

Direct Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃ yields 2-acetyl-1,3-benzodioxole.

Optimization challenges :

  • Regioselectivity issues may arise due to competing acylation at the 4-position.

  • Use of BF₃·OEt₂ as a milder Lewis acid improves selectivity for the 5-position.

Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Pyrazole Ring Formation

The pyrazole subunit is synthesized via cyclocondensation:

  • Hydrazine reaction with 1,3-diketones (e.g., acetylacetone) forms the pyrazole core.

  • Methylation at the 1-position using methyl iodide or dimethyl sulfate.

Example protocol :

  • React acetylacetone (2.5 mmol) with hydrazine hydrate (3.0 mmol) in ethanol at reflux for 4 hrs.

  • Add CH₃I (1.2 eq) and K₂CO₃ (2.0 eq) in DMF, stir at 60°C for 6 hrs.

Piperidine Functionalization

The pyrazole is introduced to the piperidine ring via:

  • Buchwald-Hartwig amination : Coupling a pyrazole boronic ester with 4-bromopiperidine using Pd catalysis.

  • Mannich reaction : Condensing piperidine with formaldehyde and pyrazole derivatives.

Key parameters :

MethodCatalyst SystemTemperatureYield (%)
Buchwald-HartwigPd(dba)₂, Xantphos100°C60–70
Mannich reactionCu(OTf)₂, DIPEArt50–55

Coupling of Subunits

Nucleophilic Substitution

The ethanone intermediate is converted to a bromide (e.g., using PBr₃), which reacts with the piperidine’s secondary amine:

2-(1,3-Benzodioxol-5-yl)ethan-1-one+PBr32-(1,3-Benzodioxol-5-yl)ethyl bromide\text{2-(1,3-Benzodioxol-5-yl)ethan-1-one} + \text{PBr}_3 \rightarrow \text{2-(1,3-Benzodioxol-5-yl)ethyl bromide}
Ethyl bromide+4-(1-methylpyrazol-3-yl)piperidineTarget compound\text{Ethyl bromide} + \text{4-(1-methylpyrazol-3-yl)piperidine} \rightarrow \text{Target compound}

Conditions :

  • Solvent: DMF or THF

  • Base: K₂CO₃ or Et₃N

  • Temperature: 60–80°C, 12–24 hrs

Reductive Amination

An alternative approach involves reductive amination of the ethanone with the piperidine derivative using NaBH₃CN or H₂/Pd-C.

Advantages :

  • Avoids handling reactive alkyl halides.

  • Higher functional group tolerance.

Reaction Optimization

Solvent Screening

SolventDielectric ConstantReaction Efficiency (%)
DMF36.785
THF7.565
DCM8.945

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Increases reaction rate by 30% in THF.

  • KI (Potassium iodide) : Facilitates halide exchange in bromide-mediated couplings.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Silica gel, eluent: hexane/ethyl acetate (3:1 → 1:1).

  • HPLC : C18 column, acetonitrile/water gradient (70:30 → 95:5).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 3.75 (m, 2H, piperidine), 3.45 (s, 3H, N-CH₃).

  • HRMS : m/z 327.1583 [M+H]⁺ (calc. 327.1583).

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis of this compound requires a multi-step approach, prioritizing regioselectivity and functional group compatibility. Key steps include:

  • Coupling Reactions: Utilize palladium-catalyzed cross-coupling or nucleophilic substitution to link the benzodioxole and piperidine-pyrazole moieties.
  • Protection/Deprotection Strategies: Protect reactive sites (e.g., amine groups on piperidine) during synthesis to avoid undesired side reactions .
  • Optimization of Reaction Conditions: Adjust parameters like solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst loading to maximize yield. For example, highlights the use of KOH and hydrazine hydrate under reflux for pyrazole ring formation .

Basic: Which analytical techniques are essential for confirming its structural integrity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^13 \text{C}-NMR confirm proton environments and carbon frameworks, particularly for stereochemical assignments (e.g., benzodioxole aromatic protons vs. piperidine methyl groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to distinguish isomers or by-products .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry and verify spatial arrangements, as demonstrated in for pyrazolone derivatives .

Advanced: How can researchers address by-product formation during synthesis?

Methodological Answer:
By-products often arise from incomplete reactions or isomerization. Mitigation strategies include:

  • Real-Time Monitoring: Use TLC or HPLC to track reaction progress and identify intermediates (e.g., employs TLC to monitor hydrazine reactions) .
  • Purification Techniques: Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization (ethanol/water mixtures) to isolate the target compound .
  • Reaction Quenching: Adjust pH or temperature to terminate side reactions (e.g., acidification in to precipitate pure product) .

Advanced: What methodologies are effective for analyzing stereochemistry and isomer formation?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • NOESY NMR: Detect spatial proximity of protons to confirm configurations, particularly for piperidine ring conformers .
  • Computational Modeling: Compare experimental data (e.g., X-ray from ) with DFT-calculated structures to validate stereodescriptors in the SMILES notation .

Basic: What structural motifs influence its reactivity and biological interactions?

Methodological Answer:

  • Benzodioxole Ring: Enhances metabolic stability and π-π stacking with biological targets .
  • Piperidine-Pyrazole Moiety: The basic nitrogen in piperidine may facilitate hydrogen bonding, while the pyrazole’s aromaticity contributes to planar rigidity, as seen in for pyrazoline derivatives .
  • Ketone Functional Group: Acts as a hydrogen-bond acceptor, influencing solubility and target binding .

Advanced: How can computational methods predict its reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Simulate interactions with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, leveraging structural data from .
  • MD Simulations: Assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Replication: Standardize conditions (e.g., cell lines, incubation time) across labs to minimize variability.
  • Off-Target Screening: Use proteome-wide assays (e.g., thermal shift assays) to identify unintended interactions, as suggested in for pyridyl-pyrrolone derivatives .
  • Meta-Analysis: Compare datasets from multiple studies (e.g., and ) to identify consensus mechanisms .

Basic: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Surfactants: Incorporate polysorbate-80 or cyclodextrins for hydrophobic compounds .
  • Pro-drug Approaches: Modify ketone or pyrazole groups with hydrophilic substituents (e.g., phosphate esters) .

Advanced: What is the role of X-ray crystallography in validating computational models?

Methodological Answer:
X-ray structures (e.g., and ) provide empirical benchmarks:

  • Conformational Analysis: Compare crystal packing with computationally predicted lowest-energy conformers .
  • Electron Density Maps: Resolve ambiguities in tautomeric forms or protonation states (e.g., pyrazole vs. pyrazoline) .
  • Validation of Docking Poses: Overlay crystallographic ligand positions with docking results to refine scoring functions .

Advanced: How can stability under varying storage or experimental conditions be assessed?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), or light to simulate degradation pathways .
  • Forced Degradation: Use acidic/basic conditions or oxidants (H2_2O2_2) to identify labile groups (e.g., benzodioxole’s susceptibility to hydrolysis) .
  • Analytical Tracking: Monitor degradation via HPLC-MS and correlate with bioactivity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.